molecular formula C19H22N2O3 B11175626 N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide

Cat. No.: B11175626
M. Wt: 326.4 g/mol
InChI Key: DKTLQBCXTBQQOX-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to a phenyl ring and a pentanoylamino group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide typically involves the reaction of 2-methoxyaniline with pentanoyl chloride to form N-(2-methoxyphenyl)pentanamide. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-(2-hydroxyphenyl)-4-(pentanoylamino)benzamide.

    Reduction: Formation of N-(2-methoxyphenyl)-4-(pentanoylamino)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the benzamide structure play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also influence various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)benzamide: Lacks the pentanoylamino group, which may result in different biological activity.

    N-(2-hydroxyphenyl)-4-(pentanoylamino)benzamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    N-(2-methoxyphenyl)-4-(butanoylamino)benzamide: Has a shorter alkyl chain, which may affect its solubility and pharmacokinetic properties.

Uniqueness

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide is unique due to the presence of both the methoxy group and the pentanoylamino group, which contribute to its distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-(pentanoylamino)benzamide

InChI

InChI=1S/C19H22N2O3/c1-3-4-9-18(22)20-15-12-10-14(11-13-15)19(23)21-16-7-5-6-8-17(16)24-2/h5-8,10-13H,3-4,9H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DKTLQBCXTBQQOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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